ethyl 4-(benzoylamino)-3-methylbenzoate
Description
Ethyl 4-(benzoylamino)-3-methylbenzoate is a benzoic acid derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the para position and a methyl (-CH₃) group at the meta position of the ethyl ester backbone. This compound is synthesized via acylation reactions, typically involving benzoyl chloride and amino-substituted benzoate precursors under controlled conditions . Its structural complexity arises from the interplay of the benzoylamino and methyl groups, which influence its physicochemical properties, such as solubility, crystallinity, and spectral characteristics.
Key synthetic routes for analogous compounds (e.g., ethyl 4-(benzoylamino)benzoate) involve reacting benzocaine (ethyl 4-aminobenzoate) with benzoyl chloride in diethyl ether, followed by purification via recrystallization .
Properties
IUPAC Name |
ethyl 4-benzamido-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-9-10-15(12(2)11-14)18-16(19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZNRYTNNWXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethyl Benzoate Derivatives
Ethyl 4-(benzoylamino)-3-methylbenzoate belongs to a broader class of ethyl benzoates modified with aromatic or heterocyclic substituents. Below is a comparative analysis of its structural analogs:
Key Observations :
- Substituent Effects: The benzoylamino group enhances hydrogen-bonding capacity and aromatic stacking, critical for biological interactions . Methyl or halogen substituents (e.g., Cl in ethyl 4-chlorobenzoate) alter lipophilicity and metabolic stability .
- Bioactivity : Pyridazinyl and isoxazolyl derivatives (e.g., I-6230, I-6273) exhibit targeted bioactivity due to heterocyclic moieties, whereas the target compound’s applications remain exploratory .
- Diagnostic Utility: Bentiromide shares the benzoylamino motif but incorporates tyrosine, enabling enzyme-specific cleavage, a feature absent in this compound.
Physicochemical Properties and Spectral Data
Comparative spectral data for this compound and analogs highlight structural influences:
NMR and MS Analysis:
- Ethyl 4-aminobenzoate (): ¹H NMR (CDCl₃): δ 6.5–8.0 (ArH), δ 1.3 (CH₃ of ester). MS: Molecular ion [M+H]⁺ at m/z 180.1.
- Ethyl 4-(benzoylamino)benzoate (extrapolated from ): ¹H NMR: δ 7.2–8.2 (ArH, benzoyl), δ 4.3 (OCH₂CH₃), δ 1.4 (CH₃ of ester). MS: [M+H]⁺ expected at m/z 285.1.
The 3-methyl group in the target compound would cause upfield shifts for adjacent protons and distinct fragmentation patterns in MS due to increased steric hindrance .
Solubility and Stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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